molecular formula C27H25N3O4 B2536936 (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide CAS No. 736187-60-3

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide

Cat. No.: B2536936
CAS No.: 736187-60-3
M. Wt: 455.514
InChI Key: ZDAXKBGMJHHDAQ-UHFFFAOYSA-N
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Description

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a tert-butylphenoxy group, a nitrophenyl group, and a cyanopropenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxy group.

    Nitration: The tert-butylphenoxy intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Formation of the cyanopropenamide moiety: This step involves the reaction of a suitable cyano compound with an appropriate amide precursor under specific conditions to form the cyanopropenamide group.

    Coupling reaction: Finally, the benzyl group is introduced through a coupling reaction, typically using a benzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst to reduce the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-27(2,3)22-10-12-23(13-11-22)34-25-14-9-20(16-24(25)30(32)33)15-21(17-28)26(31)29-18-19-7-5-4-6-8-19/h4-16H,18H2,1-3H3,(H,29,31)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXKBGMJHHDAQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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